Osajaxanthone

Description

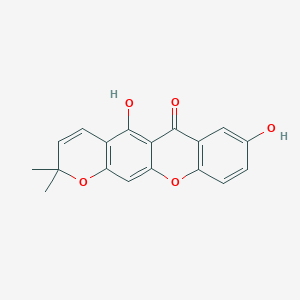

Structure

2D Structure

3D Structure

Properties

CAS No. |

1043-08-9 |

|---|---|

Molecular Formula |

C18H14O5 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5,8-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C18H14O5/c1-18(2)6-5-10-13(23-18)8-14-15(16(10)20)17(21)11-7-9(19)3-4-12(11)22-14/h3-8,19-20H,1-2H3 |

InChI Key |

AQJGDWRSGSISRW-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=CC(=C4)O)C |

Synonyms |

osajaxanthone |

Origin of Product |

United States |

Chemical Profile of Osajaxanthone

Molecular Structure

The molecular structure of Osajaxanthone features the characteristic tricyclic xanthone (B1684191) core, with a 2,2-dimethylpyran ring fused to the xanthone nucleus. acs.org Its IUPAC name is 5,8-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one. nih.gov

Physicochemical Properties

The physicochemical properties of this compound are detailed in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₅ | nih.gov |

| Molecular Weight | 310.3 g/mol | nih.gov |

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). acs.orgfigshare.combrieflands.com

¹H-NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the xanthone core and the protons of the dimethylpyran ring. brieflands.com

¹³C-NMR: The carbon NMR spectrum displays resonances corresponding to the carbonyl carbon, aromatic carbons, and the carbons of the pyran ring and methyl groups. brieflands.com

IR: The infrared spectrum exhibits absorption bands corresponding to hydroxyl, carbonyl, and aromatic groups. brieflands.com

MS: Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound. figshare.combrieflands.com

Chemical Synthesis and Derivatization of Osajaxanthone

Biosynthetic Pathways Leading to Xanthone (B1684191) Core Structure

The biosynthesis of the foundational xanthone scaffold is a classic example of a mixed biosynthetic origin in higher plants, drawing precursors from two primary metabolic routes: the acetate (B1210297) pathway and the shikimate pathway. mdpi.com These pathways converge to create a key benzophenone (B1666685) intermediate, which then undergoes cyclization to form the characteristic tricyclic xanthone core. nih.govfrontiersin.org

The acetate pathway is responsible for generating one of the aromatic rings of the xanthone structure, designated as the A-ring (carbons 1-4). nih.govfrontiersin.org This pathway, originating in the endoplasmic reticulum, contributes to the formation of a polyketide intermediate. mdpi.commdpi.com Specifically, the biosynthesis involves the coupling of a precursor derived from the shikimate pathway with three acetate units (in the form of malonyl-CoA). mdpi.comresearchgate.net This condensation reaction is a critical step in assembling the benzophenone molecule that serves as the direct precursor to the xanthone core.

The second aromatic ring, the B-ring (carbons 5-8), is derived from the shikimate pathway. nih.govfrontiersin.org This major biosynthetic route, which begins in the plastids, converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, such as phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into aromatic amino acids like L-phenylalanine. frontiersin.orgmdpi.com In the context of xanthone biosynthesis, the shikimate pathway can proceed through two alternative routes: an L-phenylalanine-dependent pathway or an L-phenylalanine-independent pathway. nih.govnih.gov Both routes ultimately provide a benzoic acid derivative that condenses with the acetate-derived units. frontiersin.orgresearchgate.net This entire process leads to the formation of the central intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which is poised for cyclization. frontiersin.orgnih.gov

Osajaxanthone is a prenylated xanthone, meaning a prenyl group is attached to the basic xanthone skeleton. This modification occurs after the formation of the xanthone core, specifically from the precursor 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.gov The prenylation reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs). nih.govresearchgate.net These enzymes facilitate the transfer of a five-carbon isoprenoid unit, typically from dimethylallyl pyrophosphate (DMAPP), to an electron-rich position on the xanthone ring. researchgate.net In fungi, specific prenyltransferase genes have been identified that are responsible for the prenylation of the xanthone scaffold. nih.gov The addition of the lipophilic prenyl group can significantly influence the physicochemical properties and biological interactions of the resulting molecule. researchgate.net

Total Synthesis Approaches for this compound

The chemical synthesis of this compound has been accomplished through various multi-step strategies, with a key challenge being the control of regioselectivity during the crucial coupling step. acs.org

The total synthesis of this compound generally involves the initial construction of its direct precursor, 1,3,7-trihydroxyxanthone. acs.orgnih.gov One effective multi-step route to this precursor starts from 1,3,5-trimethoxybenzene. nih.gov This synthesis proceeds through a sequence of reactions including:

NBS-induced nuclear bromination.

Lithiation followed by in-situ benzoylation.

Selective deprotection of benzyl (B1604629) groups.

Base-catalyzed intramolecular cyclization to form the xanthone ring.

Final demethylation to yield 1,3,7-trihydroxyxanthone. nih.gov

This approach is one of several strategies developed for the synthesis of xanthone cores, with the route involving the cyclization of a substituted benzophenone being one of the most widely used due to its efficiency. researchgate.net

The final and most critical step in the synthesis of this compound is the regioselective coupling of 1,3,7-trihydroxyxanthone with a prenylating agent, such as prenal (3-methyl-2-butenal). acs.org The regioselectivity of this reaction is highly dependent on the reaction conditions. It has been demonstrated that conducting the coupling reaction in the presence of calcium hydroxide (B78521) at room temperature leads exclusively to the formation of this compound, with yields reported as high as 75%. acs.orgnih.gov This specific condition favors the Claisen-Schmidt condensation at the C2 position of the xanthone. In contrast, performing the reaction under thermal conditions (140–150 °C) results in the formation of a different constitutional isomer, nigrolineaxanthone F, where the coupling occurs at the C4 position. acs.org This highlights the precise control required to achieve the exclusive synthesis of this compound.

Synthetic Analogues and Derivatives of this compound

The creation of analogues and derivatives of naturally occurring xanthones like this compound is essential for exploring structure-activity relationships and developing new compounds with potentially enhanced properties. core.ac.uk

Generating structural diversity in the xanthone scaffold involves a variety of synthetic methodologies that allow for different substitution patterns. up.pt The biological activities of these compounds are intrinsically linked to their tricyclic structure but are modulated by the type and placement of various substituents. core.ac.uk A primary goal of these synthetic strategies is to produce a wide array of derivatives for biological screening. core.ac.ukresearchgate.net

Key strategies for modifying the xanthone nucleus include:

Condensation Reactions: Classical methods often rely on the condensation of two aryl building blocks. up.pt One popular approach is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). up.ptup.pt Modifications to this reaction, such as using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), have been shown to improve yields and reduce byproducts. up.pt

Catalytic Cross-Coupling Reactions: Modern synthetic approaches frequently employ metal catalysis to form the xanthone core. chemicalpapers.com Palladium, copper, and ruthenium-catalyzed reactions are used for intermolecular and intramolecular couplings to construct the tricyclic system. chemicalpapers.comresearchgate.net

Cycloaddition Reactions: Various cycloaddition strategies, including intermolecular Diels-Alder reactions and [4+2] cycloadditions, have been developed for xanthone synthesis. chemicalpapers.comresearchgate.net

Functional Group Interconversion: Once the core xanthone structure is formed, further diversity can be achieved by modifying existing functional groups. researchgate.net For example, hydroxyl groups can be alkylated or acylated, amino groups can be converted to amides or other functionalities via diazonium salts, and methyl groups can be brominated to serve as a handle for introducing other substituents. researchgate.net

Table 1: Overview of Synthetic Strategies for Xanthone Scaffold Diversity

| Strategy | Description | Key Reagents/Catalysts | Reference |

| Grover, Shah, and Shah (GSS) Reaction | Condensation of a salicylic acid with a phenol derivative. | Eaton's reagent, PPh₃/CCl₄ | up.ptup.pt |

| Palladium-Catalyzed Coupling | Intermolecular coupling of salicylaldehydes and 1,2-dihaloarenes. | PdCl₂(PPh₃)₂, K₂CO₃ | researchgate.netthieme-connect.com |

| Copper-Catalyzed Cyclization | Intramolecular cyclization of diaryl ethers. | Cu(OTf)₂ | researchgate.net |

| Ytterbium-Catalyzed Synthesis | Condensation of 2-substituted benzoic acids with phenols. | Yb(OTf)₃ hydrate | up.pt |

| Friedel-Crafts Reaction | Intramolecular acylation to form the xanthone ring. | Acid catalysts | chemicalpapers.comresearchgate.net |

Prenylated xanthones are the most abundant group of naturally occurring xanthones and exhibit a wide range of pharmacological activities. ingentaconnect.com Consequently, significant effort has been dedicated to developing synthetic strategies to introduce prenyl and related side chains onto the xanthone scaffold. core.ac.ukingentaconnect.com this compound itself is a prenylated xanthone, and its synthesis involves the regioselective coupling of 1,3,7-trihydroxyxanthone with prenal. acs.org

The synthesis of prenylated xanthones can be achieved through several key reactions:

C-Prenylation: This involves the direct introduction of a prenyl group onto a carbon atom of the xanthone ring. One method involves the reaction of a hydroxyxanthone with prenyl bromide in an alkaline medium. nih.govunram.ac.id For example, the reaction of 1-hydroxyxanthone (B191526) with prenyl bromide can yield a C-prenylated derivative through a subsequent Claisen rearrangement of an initially formed O-prenylated intermediate. nih.gov

O-Prenylation: This involves the formation of a prenyl ether by reacting a hydroxyxanthone with a prenyl halide. These O-prenylated compounds can then serve as precursors for C-prenylated derivatives via rearrangement reactions. core.ac.uk

Condensation with Isoprene (B109036): Acid-catalyzed condensation of a hydroxyxanthone with isoprene is another route to introduce a prenyl side chain, mimicking proposed biogenetic pathways. nih.gov

Cyclization Reactions: Prenylated xanthones containing pyran rings, such as in this compound, are often synthesized via cyclization reactions. For instance, the reaction of 1,3,7-trihydroxyxanthone with prenal in the presence of calcium hydroxide can lead to the formation of the pyran ring to yield this compound. acs.org

Table 2: Examples of Synthesized Prenylated Xanthone Derivatives

| Precursor(s) | Reagents/Conditions | Product(s) | Reference |

| 1,3,7-Trihydroxyxanthone, Prenal | Calcium hydroxide, room temp. | This compound | acs.org |

| 1-Hydroxyxanthone, Prenyl bromide | Alkaline medium, refluxing DMF | 1,1-dimethylallyl-derivative | nih.gov |

| 1-Hydroxyxanthone, Isoprene | Orthophosphoric acid | 3,3-dimethylallyl-derivative | nih.gov |

| 1,3-Dihydroxyxanthone, Prenyl bromide | KOH | 1,3-dihydroxy-2-prenylxanthone | unram.ac.id |

Advanced Synthetic Methodologies for Xanthones

To improve efficiency, yield, and environmental friendliness, "non-classical" synthetic methodologies have been applied to the synthesis of xanthones and their derivatives. core.ac.uk These advanced methods often lead to shorter reaction times, higher selectivity, and simpler work-up procedures.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, and its application to xanthone synthesis has proven highly effective. core.ac.uk The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comresearchgate.net

MAOS has been successfully applied in several key steps of xanthone synthesis:

Cyclization of Benzophenone Precursors: Xanthones can be prepared in short times and good yields through the microwave-assisted cyclization of 2-hydroxy-2'-methoxy benzophenone precursors. tandfonline.com

Catalyst-Promoted Condensations: The synthesis of xanthones from substituted 2-hydroxybenzoic acids and phenols can be achieved in good yields using Ytterbium Triflate (Yb(OTf)₃) as a catalyst under microwave irradiation. researchgate.net

Synthesis of Prenylated Derivatives: MAOS has been applied for the first time to the synthesis of prenylated xanthones, resulting in better yields, reduced reaction times, and higher selectivity. researchgate.net This includes the prenylation of xanthone building blocks and the subsequent Claisen rearrangement of oxyprenylated intermediates to furnish C-prenylated products. researchgate.net

Notable applications of heterogeneous catalysis in xanthone synthesis include:

Clay Catalysts: Montmorillonite K10, a type of clay, has been successfully used as a heterogeneous catalyst for the one-pot synthesis of dihydropyranoxanthones. ingentaconnect.comresearchgate.net

Supported Metal Catalysts: Recoverable nanocatalysts, such as palladium supported on green biochar, have been developed for the intermolecular coupling of salicylaldehydes and 1,2-dihaloarenes under microwave irradiation, demonstrating high efficiency and reusability. thieme-connect.com Copper-amine complexes immobilized on nano NaY zeolite have also been shown to be highly efficient and reusable catalysts for the synthesis of xanthenes. chemmethod.com

Solid Acid Catalysts: Perfluorinated resinsulfonic acids, such as Nafion®-H, have been applied as solid acid catalysts in the condensation step for the synthesis of simple xanthones, achieving excellent yields. up.pt

Furthermore, the combination of heterogeneous catalysis with microwave irradiation has been shown to be a particularly powerful strategy, providing enhanced reaction rates, better yields, and improved selectivity in the synthesis of complex xanthone derivatives. core.ac.ukresearchgate.net

Pharmacological Investigations of Osajaxanthone Preclinical Focus

In Vitro Biological Activities

Antimicrobial Effects of Osajaxanthone and its Derivatives

This compound has demonstrated activity against certain bacterial strains. In studies investigating compounds from Vismia macrophylla, this compound was among the constituents that showed antimicrobial effects against Staphylococcus aureus and Enterococcus faecalis. researcher.life Further research on xanthones isolated from Kielmeyera variabilis identified this compound as one of the compounds present, with other xanthones from the same plant showing moderate to low activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. While a new acylphoroglucinol isolated in the same study showed pronounced activity, the specific minimum inhibitory concentration (MIC) for this compound against these strains was not detailed in the available research. nih.govnih.gov The general antimicrobial potential of xanthone (B1684191) derivatives is recognized, with their structural diversity contributing to a range of biological activities. frontiersin.orgmdpi.commdpi.com

Antifungal Effects of this compound and Related Xanthones

The antifungal properties of this compound and related xanthones have been noted in several studies. An this compound isolated from a stem extract of Kielmeyera coriacea was reported to exhibit antifungal activity against the pathogenic plant fungus Cladosporium cucumerinum and the human pathogen Candida albicans. researchgate.net The mechanisms underlying the antifungal action of related compounds like coumarins against C. albicans have been linked to the induction of apoptosis, involving processes such as DNA fragmentation and metacaspase activation. nih.gov Studies on other fungal strains, such as Cladosporium oxysporum, have shown that compounds like citral (B94496) can inhibit mycelial growth and conidia germination with a minimum inhibitory concentration (MIC) of 128μg/mL. ufsm.br While specific MIC values for this compound against various fungi are not consistently reported, the general class of xanthones is recognized for its antifungal potential. frontiersin.orgnih.gov

Anticancer Cytotoxicity in Human Cell Lines

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. Xanthones as a class of compounds are known for their potential as anticancer agents, acting through mechanisms such as the inhibition of tumor promoters. colab.ws Research on xanthones from Cratoxylum cochinchinense has highlighted their cytotoxic properties. nih.gov While detailed data on this compound's specific IC50 values are limited in the provided search results, studies on other xanthone derivatives and plant extracts provide a context for their potential anticancer activity. For instance, extracts from various plants have shown significant cytotoxicity against cell lines such as H-460 (lung), MCF-7 (breast), and K-562 (leukemia), with IC50 values often below 20 µg/mL being considered promising. phcogres.com Similarly, derivatives of geldanamycin (B1684428) have shown selective cytotoxicity against MCF-7 and HepG2 (hepatocellular carcinoma) cells. japsonline.com The evaluation of cytotoxicity is a crucial step in identifying potential anticancer compounds, with the IC50 value representing the concentration required to inhibit the growth of 50% of the cancer cells. archivesofmedicalscience.comnih.gov

Table 1: Cytotoxic Activity of Selected Compounds Against Human Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value |

| Waltheria ovata extract | H-460 (Lung) | < 20 µg/mL |

| Waltheria ovata extract | MCF-7 (Breast) | < 20 µg/mL |

| Waltheria ovata extract | K-562 (Leukemia) | < 20 µg/mL |

| Geldanamycin derivative 2 | MCF-7 (Breast) | 105.62 µg/ml |

| Geldanamycin derivative 2 | HepG2 (Hepatocellular) | 124.57 µg/ml |

| Geldanamycin derivative 3 | MCF-7 (Breast) | 82.50 µg/ml |

| Geldanamycin derivative 3 | HepG2 (Hepatocellular) | 114.35 µg/ml |

| Linum usitatissimum extract | PC-14 (Lung Adenocarcinoma) | 392 µg/ml |

| Linum usitatissimum extract | LC-2/ad (Lung Adenocarcinoma) | 483 µg/ml |

| Linum usitatissimum extract | HLC-1 (Bronchogenic Adenocarcinoma) | 564 µg/ml |

Anti-inflammatory Modulations

The anti-inflammatory potential of xanthones, including this compound, has been an area of scientific interest. frontiersin.orgnih.gov Preclinical studies suggest that these compounds can modulate inflammatory pathways. For instance, xanthone derivatives have been shown to inhibit the denaturation of protein, a process implicated in inflammation. academicjournals.org In vitro assays using models like murine alveolar macrophages have demonstrated the ability of plant extracts containing such compounds to reduce the levels of inflammatory mediators, including proinflammatory cytokines like TNF-α. frontiersin.org The anti-inflammatory effects of these compounds are often linked to their antioxidant properties, as reactive oxygen species can activate pro-inflammatory signaling pathways. mdpi.com The mechanism of action for some anti-inflammatory agents involves the stabilization of red blood cell membranes, which can prevent the release of lysosomal contents at the site of inflammation. academicjournals.org

Antioxidant Capacities

This compound has been investigated for its antioxidant properties. sci-hub.st The antioxidant activity of xanthones and other phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govjosa.ro This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. A lower IC50 value in a DPPH assay indicates a higher antioxidant capacity. phcogres.comscielo.br While a specific IC50 value for this compound in the DPPH assay is not consistently provided, related xanthones and plant extracts have demonstrated significant radical scavenging activity. nih.govmedwinpublishers.com The antioxidant potential of these compounds is attributed to their chemical structure, which enables them to act as free radical scavengers. medwinpublishers.com

Table 2: Antioxidant Activity of Selected Extracts (DPPH Assay)

| Extract | IC50 Value (µg/mL) |

| Waltheria ovata | 0.89 ± 0.01 |

| Myrciaria dubia | 4.20 ± 1.50 |

| Linum usitatissimum | 34.2 ± 0.9 |

| Shrimp Astaxanthin | 17.5 ± 3.6 |

Enzyme Inhibition Studies

The ability of xanthones to inhibit specific enzymes is a key area of pharmacological research. One area of focus has been the inhibition of aromatase, a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. researchgate.net Aromatase inhibitors are used in the treatment of hormone-receptor-positive breast cancer. komen.orgcancerconnect.com Xanthone derivatives, due to their structural features, have been investigated as potential aromatase inhibitors. wikipedia.org The inhibitory mechanism of non-steroidal aromatase inhibitors often involves competitive and reversible binding to the active site of the enzyme. wikipedia.orgnih.gov While comprehensive studies detailing the specific inhibitory activity of this compound against a wide range of enzymes are not extensively available in the provided results, the known activity of the broader xanthone class suggests this as a promising area for future investigation.

Based on a thorough review of the available scientific literature, there is insufficient specific data to generate a detailed article on the chemical compound this compound that adheres to the provided outline.

While this compound is a known natural xanthone that has been isolated from plant sources, detailed preclinical investigations into its specific pharmacological activities as requested are not sufficiently documented in publicly accessible research. Searches for quantitative data, such as IC50 values for enzyme inhibition and specific outcomes in animal models, did not yield the necessary information to populate the required sections and data tables.

Therefore, it is not possible to provide a scientifically accurate and informative article strictly following the user's outline for:

Structure Activity Relationship Sar Studies of Osajaxanthone

Identification of Key Structural Features for Biological Activity

The biological activity of xanthones is intrinsically linked to their core tricyclic scaffold, known as dibenzo-γ-pyrone (or 9H-xanthen-9-one). mdpi.comfrontiersin.org This planar, aromatic system is the fundamental framework upon which various substituents are placed, giving rise to a vast diversity of structures and a broad spectrum of biological functions. mdpi.comfrontiersin.org The specific arrangement and nature of these substituents are what ultimately define the compound's pharmacological profile.

Key structural features that have been identified as crucial for the biological activity of xanthones include:

The Dibenzo-γ-pyrone Nucleus : This core structure is the essential scaffold that positions the functional groups in a specific three-dimensional orientation, allowing them to interact with biological targets. mdpi.com

Hydroxylation Patterns : The number and position of hydroxyl (-OH) groups on the xanthone (B1684191) skeleton significantly influence activity. Studies have shown that a hydroxyl group located ortho to the carbonyl function (i.e., at the C-1 or C-8 position) often contributes significantly to cytotoxicity. nih.gov Positions C-1, C-3, C-6, and C-8 are frequently cited as key locations where substitutions can modulate biological effects. mdpi.comnih.govsemanticscholar.org

Prenylation : The addition of prenyl groups (isoprenoid chains) is a common modification that often enhances biological activity. nih.govrsc.org These lipophilic moieties can alter the molecule's ability to cross cell membranes and interact with protein targets. mdpi.com The position of the prenyl group is critical; for example, prenylation at C-8 has been linked to potent anticancer activity in some xanthones. mdpi.com

Additional Rings : The formation of additional rings through the cyclization of prenyl groups, such as the pyran ring found in Osajaxanthone, is another significant structural feature. mdpi.comnih.gov The presence of furan (B31954) or pyran rings can either enhance or diminish activity depending on the specific compound and its biological target. mdpi.com For instance, the presence of an extra pyran ring was found to decrease the antibacterial activity of certain xanthones. mdpi.com

This compound itself possesses a 2,2-dimethylpyran ring fused to the xanthone core, a feature it shares with other naturally occurring xanthones. 103.5.180 Its activity is determined by this pyran ring in combination with the specific hydroxylation pattern on the main scaffold.

Impact of Substituents on Xanthone Scaffold

The type, number, and position of substituents on the xanthone scaffold dramatically impact the compound's biological profile. SAR studies systematically explore these modifications to optimize activity. nih.gov

Hydroxyl and Methoxy (B1213986) Groups: The presence, number, and location of hydroxyl groups are paramount. For antioxidant activity, a 1,3,6-trihydroxy substitution pattern has been shown to be effective. mdpi.com In anticancer studies, SAR analyses have revealed that the anti-proliferative activity is substantially influenced by the specific arrangement of hydroxyl groups. nih.gov The conversion of a hydroxyl group to a methoxy (-OCH3) group, as seen in the biosynthesis of α-mangostin from γ-mangostin, can also alter the biological profile. frontiersin.org

Prenyl Groups: Prenylation is a key modification that often boosts the biological potency of xanthones. rsc.org The length and position of the prenyl chain are critical. For example, in studies of antibacterial activity, a geranyl (a C10 prenyl group) substituent at position C-8, combined with a 1,3,6-trihydroxy pattern, resulted in potent activity. mdpi.com In contrast, prenylation at C-2 or C-4 can have different effects. SAR analysis of xanthones for antioxidant activity suggested that a prenyl group at C-2 did not play a major role, while a prenyl group at C-4 could even decrease activity. mdpi.com

Halogen Groups: The introduction of halogens is another strategy used in synthetic chemistry to modify a compound's properties. A QSAR study on novel hydroxyl- and halogen-substituted xanthone derivatives indicated that the position of these substituents influenced cytotoxic activity. nih.gov

The following table summarizes the structural features of this compound in comparison to other well-known xanthones and highlights the influence of different substituents on their reported biological activities.

| Compound Name | Key Substituents & Structural Features | Reported Biological Activity Link |

| This compound | Fused 2,2-dimethylpyran ring; Hydroxyl groups | - |

| α-Mangostin | Prenyl groups at C-2 and C-8; Hydroxyl groups at C-1, C-3, C-6; Methoxy group at C-7 | Antitumor, antibacterial, anti-inflammatory mdpi.comfrontiersin.org |

| γ-Mangostin | Prenyl groups at C-2 and C-8; Hydroxyl groups at C-1, C-3, C-6, C-7 | Anticholinesterase activity mdpi.com |

| Gambogic Acid | Caged-xanthone structure with multiple rings; Prenyl-derived modifications | Induces apoptosis in cancer cells frontiersin.org |

| Norathyriol | Hydroxyl groups at C-1, C-3, C-6 | Antioxidant mdpi.com |

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationship - QSAR)

In modern drug discovery, computational methods are indispensable for accelerating the analysis of SAR. dotmatics.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov

The fundamental principle of QSAR is to represent the chemical structure using numerical values known as molecular descriptors. tandfonline.com These descriptors quantify various properties of a molecule, including:

Physicochemical Properties: Such as lipophilicity (LogP), which affects how a molecule moves through biological systems. nih.gov

Topological Descriptors: Which describe the connectivity and branching of atoms in a molecule. tandfonline.com

Electronic Descriptors: Such as atomic charges and dipole moments, which are critical for molecular interactions. nih.gov

Steric/Geometrical Descriptors: Like molecular volume and surface area, which relate to how a molecule fits into a biological target. nih.gov

Once these descriptors are calculated for a set of molecules with known biological activities (e.g., IC₅₀ values), statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) are used to build a predictive model. nih.govtandfonline.com

A successful QSAR model can:

Predict the activity of new, unsynthesized compounds, saving time and resources. tandfonline.comnih.gov

Identify the key descriptors that are most influential on biological activity, providing mechanistic insights. nih.gov

Guide the design of more potent and selective analogues by indicating which structural modifications are likely to be beneficial. tandfonline.com

Several QSAR studies have been performed on xanthone derivatives to explore their potential as anticancer agents, α-glucosidase inhibitors, and monoamine oxidase (MAO) inhibitors. nih.govtandfonline.comnih.govtandfonline.com For instance, one study on xanthone derivatives as anticancer agents found that descriptors related to dielectric energy, the number of hydroxyl groups, LogP, and solvent-accessible surface area were significantly correlated with activity. nih.gov Such models provide a powerful tool for understanding the complex SAR of compounds like this compound and for rationally designing new therapeutic agents based on the xanthone scaffold.

The table below lists some common molecular descriptors used in QSAR studies of xanthone derivatives.

| Descriptor Type | Descriptor Name | Description | Relevance to SAR |

| Electronic | qC1, qC2, etc. | Net atomic charge on a specific atom (e.g., Carbon-1) | Indicates the electrostatic potential for interactions with biological targets. nih.gov |

| Thermodynamic | Dielectric Energy | Energy related to the distribution of charge in a molecule | Reflects the molecule's polarity and interaction with a solvent or binding site. nih.gov |

| Physicochemical | LogP | Logarithm of the partition coefficient between octanol (B41247) and water | Measures the lipophilicity (fat-solubility) of a compound, affecting absorption and distribution. nih.gov |

| Structural | Group Count (hydroxyl) | The number of specific functional groups (e.g., -OH) | Quantifies the presence of key pharmacophoric features. nih.gov |

| Topological | Shape Index | A value describing the shape of the molecule | Relates to how well the molecule fits into a receptor's binding pocket. nih.gov |

| Geometrical | Solvent-Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent | Indicates which parts of the molecule are available for interaction. nih.gov |

Mechanisms of Action of Osajaxanthone at the Cellular and Molecular Levels

Cellular Pathway Modulation

There is a lack of specific studies demonstrating how Osajaxanthone modulates cellular signaling pathways. The anti-inflammatory and anti-cancer effects observed for the broader class of xanthones are often attributed to their ability to influence key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways researchgate.netdatapdf.comcellsignal.comnih.govnih.govnih.govnih.govnih.govkegg.jpwikipedia.orgwikipedia.orgresearchgate.netnih.gov.

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds cellsignal.comnih.govwikipedia.orgresearchgate.net. While some studies have isolated this compound for the purpose of screening its effects on this pathway, the specific results for this compound have not been published.

MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis nih.govnih.govkegg.jpwikipedia.org. Some xanthones derived from Garcinia species are known to exert their effects through the MAPK pathway, but direct evidence of this compound's influence on any component of this cascade is not available researchgate.net.

Without dedicated research, it is not possible to detail which specific proteins within these or other pathways are affected by this compound, nor the extent of their modulation.

Receptor Interaction Dynamics

Currently, there is no available data from receptor binding assays or other experimental methods to characterize the interaction of this compound with any specific cellular receptors giffordbioscience.comindigobiosciences.commerckmillipore.comrevvity.co.jpnih.gov. The dynamics of such interactions, including binding affinity (Kd), association and dissociation rates (kon and koff), and the nature of the binding (e.g., competitive, non-competitive) remain unknown. Therefore, a discussion on the receptor interaction dynamics of this compound would be purely speculative.

Enzyme Inhibition Kinetics

The inhibitory effects of this compound on specific enzymes have not been characterized in the reviewed literature. For a compound to be classified as an enzyme inhibitor, detailed kinetic studies are required to determine key parameters nih.govembrapa.brmit.edu.

These parameters include:

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Ki: The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme aatbio.comsciencesnail.com.

Mode of Inhibition: Whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, which can be determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots nih.gov.

No such kinetic data (IC50, Ki, or the mode of inhibition) for this compound in relation to any specific enzyme, such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX), which are common targets for anti-inflammatory compounds, could be found in the available scientific reports patsnap.comnih.govwikipedia.orgvanderbilt.eduresearchgate.net.

Analytical Methodologies for Osajaxanthone Detection and Quantification

Chromatographic Techniques

Chromatography is fundamental to the analysis of Osajaxanthone, enabling its separation from other closely related compounds in plant extracts. The choice of technique depends on the analytical goal, ranging from rapid qualitative screening to precise quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purification of this compound and other xanthones. nih.govacademicjournals.org The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing xanthones. nih.gov In this setup, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. researchgate.netnih.gov A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. nih.govnih.gov The mobile phase typically consists of a mixture of acidified water (often with 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). researchgate.netnih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the xanthone's tricyclic aromatic system exhibits strong UV absorbance. researchgate.netnih.govfigshare.com For quantification, a calibration curve is generated using a purified this compound standard.

Table 1: Typical HPLC Parameters for Prenylated Xanthone (B1684191) Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8, 5 µm or smaller particle size |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with a lower concentration of B and increasing over time) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-DAD at 254, 280, or 320 nm |

| Column Temp. | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is best suited for the analysis of volatile and thermally stable compounds.

Detailed Research Findings: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar hydroxyl groups. nih.gov Phenolic compounds like xanthones tend to degrade at the high temperatures required for vaporization. To overcome this limitation, derivatization is necessary. nih.govnih.gov This process involves chemically modifying the hydroxyl groups to form more volatile and thermally stable derivatives, such as trimethylsilyl (TMS) ethers. nih.gov After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. nih.gov

Table 2: General GC-MS Parameters for Analysis of Derivatized Phenolic Compounds

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl polysilphenylene-siloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., starting at 40-100 °C and ramping up to 300-320 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive hyphenated technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. frontiersin.org It is exceptionally well-suited for the analysis of compounds like this compound in complex matrices. researchgate.netnih.gov

Detailed Research Findings: LC-MS allows for both the quantification and structural confirmation of this compound. The chromatographic separation is performed under conditions similar to those used in HPLC. After elution from the column, the analyte is introduced into the mass spectrometer's ion source. Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically used for xanthones, as they minimize fragmentation and primarily generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.govfigshare.comnih.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing characteristic fragment ions that serve as a structural fingerprint for definitive identification. figshare.comnih.gov This high selectivity allows for accurate detection even at very low concentrations. frontiersin.org Studies on Maclura pomifera extracts have successfully used LC-MS to identify various prenylated flavonoids and xanthones. researchgate.netnih.gov

Table 3: Typical LC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| LC System | HPLC or UHPLC with C8 or C18 column researchgate.net |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Ion Mode | Positive and/or Negative |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap, Orbitrap |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the rapid, qualitative analysis of plant extracts and for monitoring the progress of purification. rjptonline.orgresearchgate.net It is a simple, cost-effective method for screening extracts for the presence of this compound.

Detailed Research Findings: In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. nih.gov The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and compounds separate based on their differing affinities for the stationary and mobile phases, resulting in distinct spots. juniata.edu The position of each spot is characterized by its retention factor (Rf) value. juniata.edu For xanthones, mobile phases often consist of a mixture of solvents with different polarities, such as toluene, ethyl acetate (B1210297), and formic acid. rjptonline.org Visualization of the separated spots is typically achieved under UV light (254 nm or 366 nm), where compounds like this compound will appear as dark or fluorescent spots. nih.gov High-Performance TLC (HPTLC), coupled with a densitometer, can also be used for quantitative analysis of major compounds in extracts. nih.gov

Table 4: Example TLC System for Separation of Phenolic Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (e.g., 5:4:1 v/v/v) |

| Application | 5-10 µL of extract solution applied as bands or spots |

| Development | In a saturated chromatography chamber |

| Detection | Visualization under UV light (254 nm and 366 nm) |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the molecular structure of organic compounds. nih.gov It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed Research Findings: The complete structural assignment of this compound requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net

1D NMR:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift, δ), and the connectivity to neighboring protons (spin-spin coupling, J). For this compound, this would reveal signals for aromatic protons on the xanthone core, olefinic and methyl protons of the pyran ring, and hydroxyl protons. semanticscholar.orgmdpi.com

¹³C NMR (Carbon NMR): Shows the signals for all unique carbon atoms in the molecule, allowing chemists to count the total number of carbons and identify their types (e.g., carbonyl, aromatic, aliphatic, quaternary). semanticscholar.orgmdpi.com

2D NMR: These experiments reveal correlations between nuclei and are essential for assembling the complete structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for connecting different fragments of the molecule, such as linking the pyran ring and hydroxyl groups to the correct positions on the xanthone skeleton. semanticscholar.orgmdpi.comnih.gov

While primarily a qualitative technique for structure elucidation, Quantitative NMR (qNMR) can be used to determine the purity of a sample or its concentration by integrating signals relative to a certified internal standard.

Table 5: Representative NMR Data for a Prenylated Xanthone Skeleton

| Experiment Type | Information Provided |

|---|---|

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, indicating its chemical environment and neighboring protons. A chelated hydroxyl proton often appears far downfield (>12 ppm). researchgate.net |

| ¹³C NMR | Chemical shifts (δ) for each unique carbon. The carbonyl carbon (C=O) of the xanthone core typically resonates around 180 ppm. mdpi.com |

| COSY | Shows correlations between adjacent protons (e.g., H-H couplings in the aromatic rings). |

| HSQC | Correlates each proton signal with the signal of the carbon it is directly bonded to. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, essential for assigning quaternary carbons and piecing together the molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative analysis of xanthones like this compound. The technique measures the absorption of UV or visible light by a molecule, which is dependent on its electronic structure. The xanthone core, with its extensive system of conjugated π-electrons, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The position and intensity of these absorption maxima (λmax) are influenced by the nature and position of substituents on the xanthone skeleton. Generally, xanthones exhibit multiple strong absorption bands in the UV region. While specific spectral data for this compound is not extensively detailed in publicly available literature, the analysis of structurally similar prenylated xanthones provides insight into the expected UV-Vis profile. For instance, prenylated xanthones isolated from Garcinia mangostana display characteristic absorption bands. The UV spectrum for these types of compounds typically shows absorption maxima related to the xanthone skeleton. mdpi.com

The specific wavelengths of maximum absorbance are crucial for identifying the class of the compound and can be used for quantification when a pure standard is available.

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 1,3,7-Trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)xanthone | 247, 287, 350 | Methanol |

| 1,3,8-Trihydroxy-2-(3-methyl-2-butenyl)-4-(3-hydroxy-3-methylbutanoyl)-xanthone | 210, 242, 264, 312, 370 | Methanol |

| General Xanthone Chromophore | ~260, ~320, ~360 | Not Specified |

Mass Spectrometry Approaches for Structure Confirmation

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and confirmation of natural products, including this compound. It provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing complex mixtures from natural sources like Maclura pomifera. nih.gov

In the mass spectrum of a prenylated xanthone, the molecular ion peak ([M]+ or protonated molecule [M+H]+) is typically observed, which allows for the determination of the molecular weight. The fragmentation of the molecule within the mass spectrometer provides structural clues. For prenylated xanthones, a characteristic fragmentation pathway involves the loss of the prenyl (isoprenyl) side chain. The cleavage of this side chain results in distinct fragment ions that are indicative of the core xanthone structure and the nature of the substituents.

For example, in the analysis of the structurally related prenylated chalcone, xanthohumol, a key fragmentation is the loss of the prenyl group. researchgate.net This type of fragmentation is also characteristic of other prenylated flavonoids and xanthones. The fragmentation patterns are crucial for distinguishing between isomers and confirming the identity of a specific compound within a plant extract. nih.gov

| Compound Class/Example | Parent Ion (m/z) | Characteristic Fragment Ions (m/z) | Interpretation of Fragmentation |

|---|---|---|---|

| Prenylated Xanthones (General) | [M+H]+ | [M+H - 56]+ | Loss of a prenyl group (C4H8) |

| Xanthohumol/Isoxanthohumol | 355 | 299, 235, 179 | Loss of prenyl substituent and subsequent ring fissions |

Future Research Directions and Translational Perspectives for Osajaxanthone

Advancements in Synthetic Strategies for Osajaxanthone Analogues

One established method involves the regioselective coupling of 1,3,7-trihydroxyxanthone with prenal. innovareacademics.inacs.org A key strategy utilizes a Ca(OH)2 catalyzed reaction in methanol (B129727) to favor the formation of this compound, which possesses a linear 2,2-dimethylpyran ring, over its angular isomer, nigrolineaxanthone. core.ac.uk Future advancements could focus on optimizing catalysts and reaction conditions to further enhance the selectivity and yield of this linear product.

The synthesis of analogues is a primary objective for future research. researchgate.net By modifying the core xanthone (B1684191) scaffold, researchers can explore how different functional groups and substitution patterns affect biological activity. Key synthetic modifications for creating analogues could include:

Altering the Prenyl Group: Introducing variations in the side chain, such as changing its length or adding functional groups, could modulate lipophilicity and target engagement.

Modifying the Xanthone Core: The introduction, removal, or change in the relative position of hydroxyl or methoxyl groups on the xanthone scaffold can significantly impact activity. core.ac.uk

Functionalizing the Unsubstituted Ring: Adding different functionalities to the otherwise unsubstituted aryl ring of the xanthone structure presents another avenue for creating novel derivatives. core.ac.uk

Modern synthetic strategies, such as transition metal-catalyzed cross-coupling reactions, domino reactions, and organocatalysis, offer powerful tools for constructing complex molecules and could be adapted for the efficient synthesis of this compound analogues. mdpi.commdpi.com Developing a unified synthetic platform would enable access to a wide range of ginkgolide family members and could provide a model for creating diverse xanthone analogues. chemrxiv.org

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

| Regioselective Prenylation | Catalytic methods that control the position of the prenyl group attachment to the xanthone core, favoring linear over angular products. core.ac.uk | Optimization of catalysts (e.g., beyond Ca(OH)2) to improve yield and purity of this compound and related linear pyranoxanthones. |

| Scaffold Modification | Altering the number and position of hydroxyl and methoxyl groups on the xanthone backbone. core.ac.uk | Generation of a library of analogues to establish structure-activity relationships for various biological targets. |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single step without isolating intermediates. mdpi.com | Increasing the efficiency of synthesizing the core xanthone structure or its complex derivatives. |

| Transition Metal Catalysis | Using metals like palladium to catalyze bond-forming reactions, such as C-C and C-N couplings. mdpi.com | Facilitating the addition of diverse functional groups to the xanthone scaffold that are not accessible through classical methods. |

Elucidation of Underexplored Mechanisms of Action

While this compound is known for its antioxidant properties, the precise molecular mechanisms underlying its biological effects are not fully understood. Future research must delve deeper into its mechanisms of action to identify specific cellular pathways and molecular interactions.

The antioxidant activity of related xanthones has been proposed to occur through mechanisms like electron transfer, chelation of metal ions, and nitrosylation. innovareacademics.in Investigating this compound's capacity for these actions, particularly its potential to chelate iron, could clarify its role in mitigating oxidative stress. innovareacademics.in

Beyond general antioxidant effects, a significant future direction is exploring its role as a modulator of specific enzymes and signaling pathways.

Histone Acetyltransferase (HAT) Activation : Preliminary research suggests that this compound may act as a histone acetyltransferase (HAT) activator. google.com This is a compelling area for future study, as HAT activation is involved in gene activation, DNA repair, and has implications for neurodegenerative diseases and memory. google.com

Enzyme Inhibition : Many xanthones are known to be potent enzyme inhibitors. For example, they can inhibit xanthine (B1682287) oxidase, α-glucosidase, and aromatase. innovareacademics.inupm.edu.myresearchgate.net Screening this compound against a broad panel of enzymes could reveal novel inhibitory activities.

Anticancer Mechanisms : The xanthone class of compounds exhibits a wide range of anticancer activities through mechanisms such as caspase activation, kinase inhibition, and topoisomerase inhibition. researchgate.net It is critical to investigate whether this compound shares these mechanisms and to identify the specific cellular components it targets in cancer cells.

| Potential Mechanism | Description | Relevance to this compound |

| Histone Acetyltransferase (HAT) Activation | Increasing the acetylation of histone proteins, which can lead to gene activation. google.com | This could be a key mechanism for its potential therapeutic effects in transcription-related diseases and neurodegeneration. google.com |

| Metal Chelation | Binding to metal ions, particularly iron, which can prevent them from participating in radical-forming reactions. innovareacademics.in | Could be a primary contributor to its antioxidant and cytoprotective effects. |

| Kinase Inhibition | Inhibiting protein kinases that are crucial for cell signaling pathways, many of which are dysregulated in cancer. researchgate.net | A potential mechanism for anticancer activity that requires further investigation. |

| Topoisomerase Inhibition | Interfering with enzymes that manage DNA topology, leading to DNA damage and cell death in proliferating cancer cells. researchgate.net | A classic anticancer mechanism that should be explored for this compound. |

Development of Advanced Analytical Platforms for Comprehensive Profiling

To fully characterize this compound and its metabolites, the development of more sophisticated analytical methods is essential. Current methods rely on standard chromatographic and spectroscopic techniques like HPLC, NMR, and MS for isolation and structural elucidation. researchgate.netmdpi.com

Future research should focus on creating advanced, high-throughput analytical platforms for comprehensive profiling in biological matrices. This includes:

Metabolite Identification : Utilizing high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS/MS) to identify and quantify this compound and its metabolites in preclinical studies. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Analysis : Developing robust analytical methods is a prerequisite for detailed pharmacokinetic studies, an area where information is currently limited. researchgate.net This data is vital for determining how the compound behaves in a biological system over time.

Lipophilicity and Solubility Assays : Employing advanced techniques to accurately measure physicochemical properties like lipophilicity and solubility. Methods such as UV-Vis derivative spectroscopy in membrane models (liposomes and micelles) can provide more biologically relevant data than simple computational models. core.ac.uk

These advanced analytical strategies will provide the necessary data to bridge the gap between in vitro activity and in vivo efficacy, a critical step for translational development.

Exploration of Novel Biological Targets

The structural features of this compound suggest it may interact with a variety of biological targets beyond those already identified. The "privileged structure" of the xanthone scaffold is known to interact with numerous biological macromolecules, implying a broad potential for therapeutic applications. researchgate.net

Future research efforts should be directed towards screening this compound against a wide array of potential targets to uncover novel activities.

Anticancer Targets : Given the broad anticancer activity of xanthones, this compound should be tested against a wider panel of cancer cell lines, including drug-resistant variants. researchgate.netupm.edu.my Investigating its effect on novel cancer targets, such as specific signaling pathways (e.g., those involving AMPK) or mediators of metastasis, is a promising avenue. mdpi.comnih.govnih.gov

Neuroprotective Targets : The potential of this compound as a HAT activator suggests it could be a candidate for neurodegenerative diseases. google.com Future studies should explore its effects in models of Alzheimer's or Parkinson's disease, focusing on targets related to neuroinflammation and protein aggregation.

Anti-infective Potential : While some xanthones and related compounds from Garcinia and Kielmeyera species show antimicrobial activity, the potential of this compound in this area is underexplored. upm.edu.myuniversiteitleiden.nl It was isolated from a fraction that was not tested for antistaphylococcal activity due to low sample size, representing a clear gap and opportunity for future investigation. universiteitleiden.nl

Metabolic Disease Targets : The α-glucosidase inhibitory activity of other xanthones suggests a potential role for this compound in managing diabetes. researchgate.net Screening against enzymes and receptors involved in metabolic regulation is a logical next step.

Systematic screening and target identification studies, potentially using network pharmacology and bioinformatics, can help to predict and then validate new biological targets for this compound, opening up new therapeutic possibilities. nih.govnih.gov

| Potential Target Area | Rationale | Examples of Specific Targets/Pathways |

| Oncology | Xanthones are known "privileged structures" for anticancer activity. researchgate.net | Kinases, Topoisomerases, Aromatase, Proteins in metastatic pathways (e.g., MMPs). upm.edu.myresearchgate.netnih.gov |

| Neurodegeneration | Potential as a histone acetyltransferase (HAT) activator. google.com | Histone Acetyltransferases, enzymes involved in amyloid-β processing. |

| Infectious Diseases | Other compounds from the same plant sources show antimicrobial effects. universiteitleiden.nl | Bacterial cell wall synthesis enzymes, efflux pumps in multidrug-resistant bacteria. |

| Metabolic Diseases | Structural similarity to known α-glucosidase inhibitors. researchgate.net | α-Glucosidase, Peroxisome proliferator-activated receptors (PPARs). |

Q & A

Q. What are the primary spectroscopic methods for confirming the structural identity of Osajaxanthone?

this compound’s structure is elucidated using 1D and 2D NMR spectroscopy (e.g., H, C, COSY, HMBC) to assign proton and carbon environments and establish connectivity. High-resolution mass spectrometry (HRMS) confirms molecular formula, while electronic circular dichroism (ECD) determines absolute configuration by comparing experimental and calculated spectra .

Q. How is this compound isolated from natural sources like Kielmeyera variabilis?

A typical workflow involves:

- Extraction : Solvent partitioning (e.g., n-hexane, ethyl acetate) of plant material.

- Fractionation : Column chromatography (e.g., Sephadex LH-20, silica gel) to separate xanthones.

- Purification : Gradient elution with solvents (e.g., chloroform:ethyl acetate) or preparative HPLC. Co-isolated compounds (e.g., β-sitosterol, rubraxanthone) serve as markers for fraction tracking .

Q. What are the standard protocols for assessing this compound’s antimicrobial activity?

- MIC assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus) using broth microdilution.

- Controls : Include norfloxacin (positive control) and solvent-only wells (negative control).

- Data interpretation : Compare MIC values (e.g., this compound’s MIC = 0.5 mg/L vs. norfloxacin’s 128 mg/L) to evaluate potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from:

- Sample purity : Validate compound identity (≥95% purity via HPLC) and exclude co-eluting impurities.

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and include replicates.

- Statistical models : Use multivariate analysis (e.g., ANOVA) to account for variables like solvent effects or cell-line specificity .

Q. What methodological strategies optimize the total synthesis of this compound?

Key steps include:

- Scaffold construction : Friedel-Crafts acylation or Suzuki coupling to build the xanthone core.

- Regioselective functionalization : Protect/deprotect hydroxyl/methoxy groups using TBDMS or acetyl groups.

- Yield improvement : Screen catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for polar intermediates). Compare synthetic yields (e.g., 8.2 mg isolated vs. 15 mg theoretical) to refine pathways .

Q. How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?

- Docking simulations : Predict binding affinity to targets (e.g., bacterial DNA gyrase) using AutoDock Vina.

- QSAR models : Corrogate substituent effects (e.g., hydroxyl vs. methoxy groups) on bioactivity.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .

Q. What statistical approaches are recommended for analyzing this compound’s cytotoxicity data?

- Dose-response curves : Fit IC values using nonlinear regression (e.g., GraphPad Prism).

- Error analysis : Quantify uncertainties via triplicate measurements and report SEM/CI.

- Comparative tests : Apply Student’s t-test or Mann-Whitney U-test to compare efficacy against reference drugs (e.g., doxorubicin) .

Data Interpretation & Reporting

Q. How should researchers address conflicting NMR data in this compound characterization?

- Cross-validate spectra : Compare H/C shifts with published datasets (e.g., HMDB or PubChem).

- Solvent effects : Note solvent-induced shifts (e.g., CDCl vs. DMSO-d).

- Artifact checks : Rule out degradation via stability studies (e.g., TLC/HPLC at 24/48 hours) .

Q. What guidelines ensure reproducibility in this compound isolation protocols?

- Detailed metadata : Report plant collection (location, voucher specimen), extraction ratios (w/v), and chromatography parameters (column dimensions, flow rates).

- Open data : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo) per FAIR principles .

Q. How to design a meta-analysis of this compound’s pharmacological potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.